molecular formula C16H17FN2O3S B11174830 3-fluoro-N-[4-(propylsulfamoyl)phenyl]benzamide

3-fluoro-N-[4-(propylsulfamoyl)phenyl]benzamide

Cat. No.: B11174830
M. Wt: 336.4 g/mol
InChI Key: LSBUUXPGZVTDSD-UHFFFAOYSA-N
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Description

3-fluoro-N-[4-(propylsulfamoyl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[4-(propylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-fluorobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The amine group is sulfonated with propylsulfonyl chloride to form the propylsulfamoyl derivative.

    Amidation: Finally, the propylsulfamoyl derivative is reacted with 4-aminobenzoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[4-(propylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-fluoro-N-[4-(propylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-(propylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the propylsulfamoyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[4-(propylsulfamoyl)phenyl]benzamide
  • 3-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide
  • 3-fluoro-N-[4-(methylsulfamoyl)phenyl]benzamide

Uniqueness

3-fluoro-N-[4-(propylsulfamoyl)phenyl]benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability. The propylsulfamoyl group further contributes to its specificity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H17FN2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

3-fluoro-N-[4-(propylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C16H17FN2O3S/c1-2-10-18-23(21,22)15-8-6-14(7-9-15)19-16(20)12-4-3-5-13(17)11-12/h3-9,11,18H,2,10H2,1H3,(H,19,20)

InChI Key

LSBUUXPGZVTDSD-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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